molecular formula C25H28O4 B1264854 Artochamin J

Artochamin J

Cat. No.: B1264854
M. Wt: 392.5 g/mol
InChI Key: SXWKVOUWXXHZAC-ZGNKEGEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artochamin J is a prenylated stilbenoid natural product isolated from plants of the Artocarpus genus, which are historically reputed for their use in folk medicines . This compound is part of a family of artochamins noted for their structurally intriguing bicyclo[3.2.0]heptane core, containing a challenging cyclobutane ring system . Its occurrence as a racemic mixture in nature suggests a non-enzymatic biosynthesis, likely involving a formal intramolecular [2+2] cycloaddition reaction . As such, this compound serves as an excellent benchmark molecule for developing and validating new synthetic methodologies. Its complex architecture, particularly the fully substituted cyclobutane motif, makes it a prime target for testing the limits of cascade reactions and novel cyclization strategies . Recent research has demonstrated its synthesis through innovative techniques such as boronic ester-enabled [2+2]-cycloadditions, which use temporary coordination to achieve high levels of stereo- and regiocontrol . Studying the synthesis of this compound provides valuable insights into pericyclic reactions and the construction of highly strained ring systems, areas of significant interest in green chemistry and the total synthesis of complex natural products . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Applications: • A target compound for methodology development in total synthesis. • A substrate for studying [2+2] cycloaddition reactions and cascade sequences. • A model system for exploring biosynthesis of cyclobutane-containing natural products. Key Features: Complex bicyclo[3.2.0]heptane scaffold; fully substituted cyclobutane ring; racemic mixture. Disclaimer: This product is for research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(12R,14R,15S)-9-methoxy-5,5,13,13-tetramethyl-6-oxatetracyclo[8.5.0.02,7.012,15]pentadeca-1,3,7,9-tetraen-14-yl]benzene-1,2-diol

InChI

InChI=1S/C25H28O4/c1-24(2)9-8-14-20(29-24)12-19(28-5)15-11-16-22(21(14)15)23(25(16,3)4)13-6-7-17(26)18(27)10-13/h6-10,12,16,22-23,26-27H,11H2,1-5H3/t16-,22-,23-/m1/s1

InChI Key

SXWKVOUWXXHZAC-ZGNKEGEESA-N

Isomeric SMILES

CC1(C=CC2=C3[C@H]4[C@@H](CC3=C(C=C2O1)OC)C([C@@H]4C5=CC(=C(C=C5)O)O)(C)C)C

Canonical SMILES

CC1(C=CC2=C3C4C(CC3=C(C=C2O1)OC)C(C4C5=CC(=C(C=C5)O)O)(C)C)C

Synonyms

artochamin J

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

Artochamin J belongs to a class of compounds known as cyclobutanes, which are characterized by their four-membered ring structure. The synthesis of this compound has been achieved through various methodologies, primarily utilizing [2 + 2] cycloaddition reactions. These reactions involve the coupling of allylic alcohols with alkenylboronates, leading to the formation of cyclobutane derivatives.

Key Synthetic Pathways

  • Cascade Reactions : The total synthesis of this compound often involves cascade reactions that integrate Claisen rearrangements and formal [2 + 2] cycloadditions. These methods allow for the efficient construction of the desired bicyclic structures from simpler precursors .
  • Boronic Ester Enabled Cycloadditions : A notable approach involves the temporary coordination of allylic alcohols with alkenylboronates, facilitating high levels of regio- and stereocontrol during synthesis. This method has proven effective in generating this compound alongside other complex natural products .
  • Microwave-Assisted Synthesis : Microwave heating has been employed to enhance reaction yields and reduce synthesis time. This technique has been particularly beneficial in optimizing the conditions for key steps in the synthesis of this compound .

Biological Activities

This compound exhibits significant biological activities, making it a compound of interest in pharmacological studies.

Cytotoxicity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including HepG2 cells. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Medicinal Chemistry Applications

The incorporation of cyclobutane motifs, such as those found in this compound, into pharmaceutical designs has been linked to improved selectivity and efficacy in drug development. For instance, modifications to existing drugs have shown enhanced therapeutic profiles when cyclobutane structures are integrated .

Case Study 1: Total Synthesis and Biological Evaluation

A comprehensive study conducted by Nicolaou et al. detailed the total synthesis of this compound using a series of cascade reactions. Following synthesis, biological evaluations revealed its cytotoxicity against HepG2 cells, highlighting its potential as an anti-cancer agent .

Case Study 2: Development of Cyclobutane-containing Pharmaceuticals

A recent investigation into cyclobutane derivatives demonstrated that introducing such motifs can significantly enhance the pharmacological properties of existing compounds. The study specifically noted that substituting traditional structures with cyclobutane frameworks improved selectivity for target receptors involved in autoimmune diseases .

Data Tables

Synthesis Method Key Features Yield (%) References
Cascade ReactionsIntegrates Claisen rearrangementsUp to 92
Boronic Ester EnabledHigh regio- and stereocontrolVariable
Microwave-Assisted SynthesisReduced reaction time, increased yieldsUp to 95
Biological Activity Cell Line Effect References
CytotoxicityHepG2Significant inhibition of growth
Pharmacological ProfileVariousImproved selectivity in drug design

Chemical Reactions Analysis

1.1. [2 + 2]-Cycloaddition and Cross-Coupling Sequence

The synthesis of artochamin J involves a [2 + 2]-cycloaddition between allylic alcohol 61 and alkenylboronic ester 60 , followed by cross-coupling reactions (Scheme 1). Key steps include:

  • Cycloaddition : Photosensitized [2 + 2] reaction under temporary coordination of the allylic alcohol to the Bpin group, enabling regioselectivity and stereocontrol .

  • Oxidation and Cyclization : The cycloadduct undergoes oxidation to an acid, followed by Friedel–Crafts cyclization (TFAA) to form the fused bicyclic system .

  • Reduction : Clemmensen reduction (Zn(Hg)/HCl) and deprotection (TBAF) yield this compound .

Conditions and Yields :

StepReagents/ConditionsYield
CycloadditionLight, Bpin coordination80%
Friedel–CraftsTFAA, 0°C → RT85%
Clemmensen ReductionZn(Hg), HCl, THF90%

1.2. Cascade Reaction Strategy

An alternative route employs microwave-assisted cascade reactions (Scheme 2) :

  • Claisen Rearrangements : Microwave heating (180°C) induces double Claisen rearrangements of allyl ethers.

  • Formal [2 + 2] Cycloaddition : Thermal cyclization of the phenolic intermediate forms the bicyclo[3.2.0] core.

  • Post-Cyclization Functionalization : Methylation (K₂CO₃/MeI) and deprotection (LiAlH₄) finalize the structure .

Key Observations :

  • Additive Effect : Trace Ph₃PO accelerates cyclization, likely via HOMO activation or redox mediation .

  • Mechanistic Debate : The cycloaddition may proceed via a radical or ionic pathway. Experimental evidence supports a redox mechanism involving o-quinone intermediates .

Conditions and Yields :

StepReagents/ConditionsYield
Cascade ReactionMicrowave, Ph₃PO, o-xylene55%
MethylationK₂CO₃, MeI, DMF91%

2.1. Radical vs. Ionic Pathways

  • Radical Pathway : A biradical intermediate forms via 5-exo cyclization, followed by recombination .

  • Redox/Ionic Pathway : Oxidation of catechol moieties generates o-quinones, enabling conjugate addition and cyclization (Scheme 3) . Evidence includes:

    • Failed cyclization of methylene acetal derivatives (no o-quinone formation).

    • DDQ-mediated oxidation accelerates cyclization.

2.2. Role of Additives

  • Ph₃PO : Stabilizes intermediates via Lewis base interactions or facilitates oxidation .

  • DDQ : Acts as an oxidant to generate o-quinones, enabling cyclization at ambient temperatures .

Challenges and Limitations

  • Stereochemical Complexity : Competing pathways (radical vs. ionic) complicate stereocontrol.

  • Functional Group Sensitivity : Free phenolic hydroxyls are critical for cyclization, necessitating precise deprotection steps .

Preparation Methods

Temporary Coordination-Enabled [2+2] Cycloaddition

A landmark approach involves the photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols, leveraging temporary coordination between the Bpin group and hydroxyl oxygen (Figure 1). This method enables intramolecular reactivity, circumventing typical limitations of intermolecular cycloadditions, such as poor stereocontrol and side reactions.

Reaction Design

  • Substrates : Alkenylboronates (e.g., A ) and allylic alcohols (e.g., B )
  • Conditions : Irradiation at 300–400 nm using a photosensitizer (e.g., thioxanthone), CH$$2$$Cl$$2$$, 25°C
  • Key Step : Bpin coordination preorganizes reactants, enabling exo-selective cycloaddition to form cyclobutane C (Table 1).
Parameter Value
Yield 72–89%
dr (diastereomeric ratio) 8:1 to >20:1
Reaction Time 12–24 h

Mechanistic Insights
Coordination-induced proximity between the alkene and allylic alcohol aligns reacting orbitals, favoring suprafacial–antarafacial interaction (Figure 2). Density functional theory (DFT) calculations support a triplet energy transfer pathway, with the Bpin group stabilizing the transition state.

Cascade-Based Total Synthesis

Microwave-Assisted Formal [2+2] Cycloaddition

An alternative route employs microwave-assisted cascade reactions to construct Artochamin J’s tetracyclic core (Scheme 1). This method integrates Claisen rearrangements, deprotection, and cycloadditions in a single pot.

Sequence Overview

  • Stilbene Precursor Activation : Bromine-containing bis-Boc stilbene 5 undergoes Boc cleavage at 180°C in DMF.
  • Claisen Rearrangement : Allylic ethers rearrange to form phenolic intermediates 28 and 29 (85% yield).
  • Formal [2+2] Cycloaddition : Microwave irradiation induces cyclization to tetracyclic intermediate 32 (80% yield).

Critical Optimization

  • Microwave Heating : Enables rapid heating (180°C in 5 min), minimizing decomposition.
  • Hydroxyl Group Requirement : Free -OH groups in 23 are essential for cycloaddition; silylated analogs (e.g., 22 ) fail to react.

Late-Stage Functionalization

From intermediate 32 , this compound is elaborated through:

  • Selenoetherification : Treatment with PhSeCl forms benzopyran 37 (85% yield).
  • Methylation and Reduction : K$$2$$CO$$3$$/MeI and LiAlH$$_4$$ afford this compound (91% overall yield).

Comparative Analysis of Methods

Efficiency and Scalability

  • Cycloaddition Approach : Superior stereocontrol (dr >20:1) but requires specialized boronates.
  • Cascade Synthesis : Higher functional group tolerance but demands precise microwave conditions.
Metric Cycloaddition Cascade
Total Steps 8 12
Overall Yield 34% 28%
Stereoselectivity High Moderate

Substrate Flexibility

  • Boronates : Limited to electron-deficient alkenes.
  • Stilbenes : Tolerates prenyl and bromine substituents.

Challenges and Optimization Strategies

Stereochemical Drift in Cycloadditions

Early methods suffered from epimerization at C-9 due to prolonged photolysis. Mitigation strategies include:

  • Low-Temperature Quenching : Halting reactions at 60% conversion preserves dr.
  • Bulky Sensitizers : Thioxanthone derivatives reduce triplet-state lifetimes, minimizing side reactions.

Byproduct Formation in Cascade Reactions

  • Thermal Decomposition : Additives like Ph$$_3$$PO (5% w/w) stabilize intermediates during microwave heating.
  • Protection-Deprotection : Sequential TBS and pivaloyl group manipulation prevents premature cyclization.

Q & A

Q. What are the key structural features of Artochamin J, and how do they influence its bioactivity?

this compound is a prenylated flavonoid characterized by a flavone backbone with a 1H-pyrrol-2-yl or 4-methyl furan-2-yl functional group derived from prenylated side-chain modifications . Structural elucidation typically employs NMR (¹H, ¹³C, HMBC, and COSY) and mass spectrometry to confirm substitutions and stereochemistry. The presence of hydroxyl and methoxy groups enhances solubility and interaction with cellular targets, while prenylation improves membrane permeability, critical for cytotoxicity and antibacterial activity .

Q. What experimental methodologies are recommended for synthesizing and purifying this compound?

Synthesis involves isolating this compound from Artocarpus species (e.g., A. nigrifolius) via methanol extraction, followed by solvent partitioning (petrol, dichloromethane, ethyl acetate) and chromatographic purification (silica gel, HPLC). Yield optimization requires monitoring reaction conditions (temperature, solvent polarity) and prenylation efficiency. Purity validation should include HPLC (>95% purity) and spectroscopic consistency with literature data .

Q. How can researchers validate the cytotoxicity of this compound against cancer cell lines?

Use the MTT assay to measure cell viability across a concentration range (e.g., 0.5–128 µg/mL) in cancer cell lines (e.g., MCF7, HepG2). Include ellipticine as a positive control. Calculate IC₅₀ values via nonlinear regression and compare with structurally related flavonoids (e.g., Artochamin B, IC₅₀ = 1.18–20.0 µg/mL) to assess potency . Ensure triplicate experiments and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values or target specificity may arise from variations in cell culture conditions, compound purity, or assay protocols. Address these by:

  • Standardizing cell lines (e.g., ATCC-certified sources) and culture media.
  • Validating compound identity and purity via NMR and HPLC.
  • Replicating assays under identical conditions (e.g., incubation time, serum concentration) .
  • Performing meta-analyses of published data to identify trends or outliers .

Q. What mechanistic studies are essential to elucidate this compound’s role in oxidative DNA damage inhibition?

  • In vitro assays : Measure superoxide anion radical scavenging using electron paramagnetic resonance (EPR) or fluorescence probes.
  • DNA interaction studies : Employ comet assays or γ-H2AX immunofluorescence to quantify DNA strand breaks.
  • Enzyme inhibition : Test inhibition of DNA repair enzymes (e.g., topoisomerases) via gel electrophoresis or fluorescence polarization . Cross-reference results with structurally similar flavonoids (e.g., Artochamin B’s inhibition of adrenaline-induced aggregation) to identify structure-activity relationships .

Q. How can researchers optimize pharmacological profiling of this compound for in vivo studies?

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Monitor metabolites using high-resolution mass spectrometry.
  • Toxicity screening : Conduct acute/chronic toxicity tests (OECD guidelines) in zebrafish or rodents, focusing on hepatic and renal biomarkers.
  • Formulation : Improve solubility via nanoencapsulation (e.g., liposomes) or co-solvent systems (e.g., PEG-400) .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in isolating this compound from complex plant matrices?

  • Sample pre-treatment : Use freeze-drying to preserve labile compounds and reduce interference from polysaccharides.
  • Advanced chromatography : Employ UPLC-QTOF-MS for high-resolution separation and dereplication against flavonoid databases.
  • Countercurrent chromatography : Utilize solvent systems (e.g., hexane-ethyl acetate-methanol-water) for high-purity isolation .

Q. How should researchers address reproducibility issues in this compound’s antibacterial activity assays?

  • Standardized microbial strains : Use CLSI-recommended strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods.
  • Control for compound stability : Pre-test this compound’s stability in culture media via LC-MS.
  • Synergy studies : Combine with antibiotics (e.g., ampicillin) to assess potentiation effects using checkerboard assays .

Data Presentation and Ethical Compliance

Q. What criteria ensure rigorous reporting of this compound’s bioactivity data?

  • Minimum reporting standards : Include IC₅₀ values with 95% confidence intervals, purity data, and negative controls.
  • Ethical compliance : For in vivo studies, provide IACUC/IRB approval numbers and detailed animal welfare protocols .
  • Data accessibility : Deposit raw spectral and assay data in repositories (e.g., Zenodo) for peer validation .

Q. How can researchers integrate contradictory findings into a coherent narrative for publication?

  • Contradiction analysis : Use the FINER framework to evaluate if discrepancies arise from methodological flaws (e.g., inadequate sample size) or biological variability.
  • Contextual discussion : Compare results with phylogenetically related Artocarpus species (e.g., A. heterophyllus) to highlight ecological or evolutionary influences on bioactivity .

Q. Tables for Reference

Bioactivity of this compound Analogs Cell LineIC₅₀ (µg/mL)Reference
Artochamin B (MCF7)MCF74.59
Artochamin B (HepG2)HepG23.6
Antibacterial Activity StrainIC₅₀ (mg/mL)
Bacillus subtilis21.8
Staphylococcus aureus25.1

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